molecular formula C16H22ClN3O B14736494 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile CAS No. 6269-59-6

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile

Cat. No.: B14736494
CAS No.: 6269-59-6
M. Wt: 307.82 g/mol
InChI Key: LDXZMJSDMMEBOJ-UHFFFAOYSA-N
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Description

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a piperazine ring substituted with a 3-chlorophenyl group and a propoxypropanenitrile moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylpiperazine with a suitable alkylating agent to introduce the propoxypropanenitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanol
  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile

Uniqueness

3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

6269-59-6

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propoxy]propanenitrile

InChI

InChI=1S/C16H22ClN3O/c17-15-4-1-5-16(14-15)20-10-8-19(9-11-20)7-3-13-21-12-2-6-18/h1,4-5,14H,2-3,7-13H2

InChI Key

LDXZMJSDMMEBOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOCCC#N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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